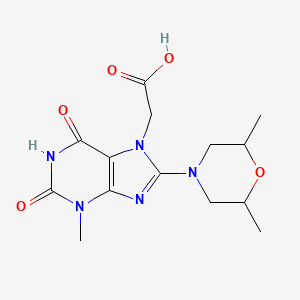

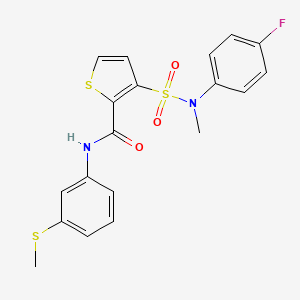

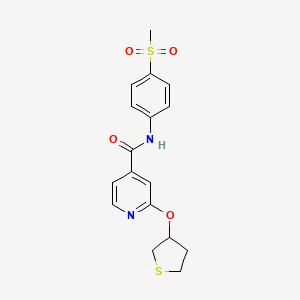

![molecular formula C20H13Cl2NOS B2485250 2-{3-[(3,5-Diclorofenoxi)metil]fenil}-1,3-benzotiazol CAS No. 339031-99-1](/img/structure/B2485250.png)

2-{3-[(3,5-Diclorofenoxi)metil]fenil}-1,3-benzotiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole, often involves condensation reactions of o-aminothiophenols with appropriate precursors. For example, derivatives can be synthesized by reacting o-aminothiophenol with substituted benzenes under specific conditions to yield a series of benzothiazole compounds with various substituents (Sawada, Miyasaka, & Arakawa, 1977). Another approach involves the cyclization of ketosulfides, prepared by alkylation of 2-mercaptobenzothiazole sodium salt, to form benzothiazolium perchlorates (Bardajee, Mohammadi, Yari, & Ghaedi, 2016).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the specific compound , has been elucidated using techniques such as single-crystal X-ray diffraction. These analyses reveal the planar nature of the benzothiazole core and provide insights into the spatial arrangement of substituents, which is crucial for understanding the compound's chemical behavior and reactivity (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, influenced by their molecular structure. For instance, their reactivity towards nucleophiles and electrophiles can be modified by substituents on the benzothiazole ring, affecting their participation in synthetic routes for further chemical modifications (Patil et al., 2013).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present in the compound, affecting its phase behavior and stability under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical behavior, of benzothiazole derivatives are significantly influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. Studies have shown that these compounds exhibit interesting photophysical properties, such as fluorescence, which can be tuned by modifying the molecular structure (Tanaka et al., 2001).

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de benzotiazol, incluyendo el 2-arilbenzotiazol, exhiben prometedoras propiedades antibacterianas. Los investigadores han investigado su eficacia contra diversas cepas bacterianas, lo que los convierte en candidatos potenciales para nuevos antibióticos. La posición 2 del andamiaje de benzotiazol juega un papel crucial en la mejora de la actividad antibacteriana .

Potencial Antidiabético

Algunos 2-arilbenzotiazoles han mostrado actividad hipoglucémica, lo que los hace relevantes en el contexto del manejo de la diabetes. Estos compuestos pueden actuar al mejorar la sensibilidad a la insulina o regular el metabolismo de la glucosa.

En resumen, el 2-arilbenzotiazol representa un andamiaje versátil con aplicaciones que abarcan los campos antibacteriano, antifúngico, antioxidante, antiinflamatorio, anticancerígeno y antidiabético. Los investigadores continúan explorando su potencial, con el objetivo de desarrollar fármacos más potentes basados en benzotiazol . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar!

Mecanismo De Acción

While the specific mechanism of action for “2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is not mentioned in the sources, benzothiazole derivatives are known to have a wide range of biological activities. Changes in the functional group at the 2nd position can induce significant changes in the biological activity of these compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-4-3-5-14(8-13)20-23-18-6-1-2-7-19(18)25-20/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOIHBIKAFZVRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

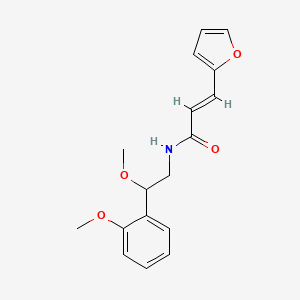

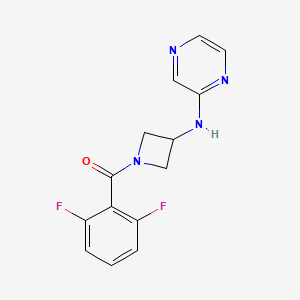

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

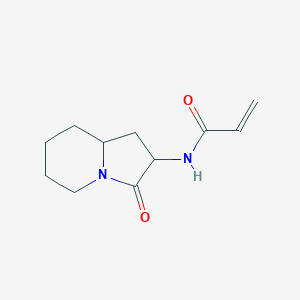

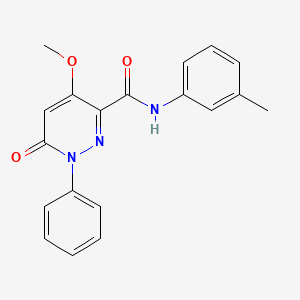

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)

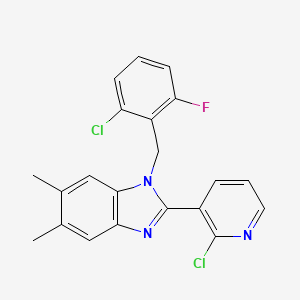

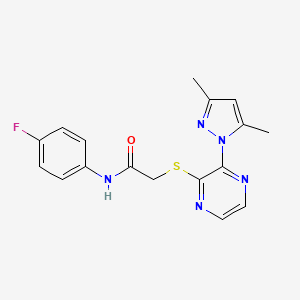

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)